molecular formula C7H2BrF4NO B1402941 1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone CAS No. 1375303-33-5

1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone

Cat. No. B1402941
M. Wt: 271.99 g/mol
InChI Key: FRDSZUMLGOXYRW-UHFFFAOYSA-N
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Description

“1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone” is a chemical compound with the CAS Number: 1114523-56-6. It has a molecular weight of 218.03 . The compound is typically stored at temperatures between 2-8°C and is in liquid form .


Molecular Structure Analysis

The molecular formula of “1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone” is C7H5BrFNO . The InChI code for this compound is 1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone” is a liquid at room temperature . The exact density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Radiochemical Synthesis

1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone and its derivatives have applications in radiochemical synthesis. The compound 2-fluoro-3-pent-4-yn-1-yloxypyridine (FPyKYNE), a related structure, has been used for fluorine-18 labeling of macromolecules in positron emission tomography (PET) imaging studies (Kuhnast et al., 2008). Similarly, the synthesis of 2-amino-5-[18F]fluoropyridines through palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine represents another significant application in the field of radiochemistry (Pauton et al., 2019).

Organic Synthesis

Compounds like 5-bromo-2-fluoro-3-pyridylboronic acid, prepared from 5-bromo-2-fluoropyridine, demonstrate the utility of bromo-fluoropyridines in organic synthesis. Such compounds are precursors in Suzuki reactions, leading to the creation of various substituted pyridines and pyridones (Sutherland & Gallagher, 2003).

Bioreduction Studies

In bioreduction studies, a series of 1-aryl-2,2,2-trifluoroethanones, chemically related to the queried compound, were synthesized and reduced using stereocomplementary alcohol dehydrogenases (ADHs). This research is crucial in developing stereoselective routes for the synthesis of pharmacologically active compounds (González-Martínez et al., 2019).

Synthesis of Fluorine Compounds

The compound also finds relevance in the synthesis of various fluorine compounds. For instance, reactions involving halothane (1-bromo-1-chloro-2,2,2-trifluoroethane) with ketones have led to the formation of diverse fluorine-containing structures, highlighting the importance of such bromo-fluoroethanone derivatives in fluorine chemistry (Takagi et al., 1992).

Safety And Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

1-(2-bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO/c8-5-1-3(4(9)2-13-5)6(14)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDSZUMLGOXYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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